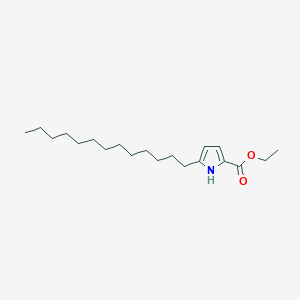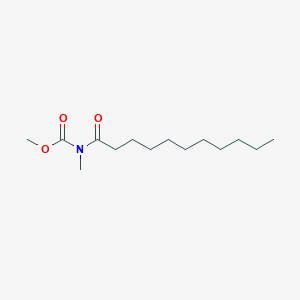
Methyl methyl(undecanoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl methyl(undecanoyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl methyl(undecanoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with undecanoic acid chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate ester .
Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at elevated temperatures (around 90°C) and generates the corresponding carbamates in good yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of efficient catalysts and optimized reaction conditions ensures high yields and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl methyl(undecanoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl methyl(undecanoyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl methyl(undecanoyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The compound’s ability to form stable complexes with enzymes and receptors makes it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties.
Phenyl carbamate: Used in similar synthetic applications and as a reagent in organic chemistry.
Methyl carbamate: A simpler carbamate ester used in various industrial applications.
Uniqueness
Methyl methyl(undecanoyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long alkyl chain (undecanoyl group) provides hydrophobic characteristics, making it suitable for applications requiring water-resistant properties. Additionally, its ability to form stable complexes with biological molecules sets it apart from other carbamate esters.
Propriétés
Numéro CAS |
125481-81-4 |
|---|---|
Formule moléculaire |
C14H27NO3 |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
methyl N-methyl-N-undecanoylcarbamate |
InChI |
InChI=1S/C14H27NO3/c1-4-5-6-7-8-9-10-11-12-13(16)15(2)14(17)18-3/h4-12H2,1-3H3 |
Clé InChI |
XXYRKSGPJAUKLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)N(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


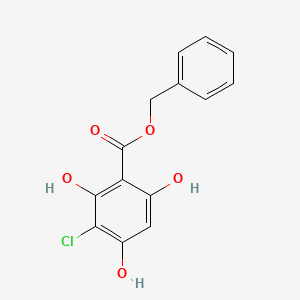
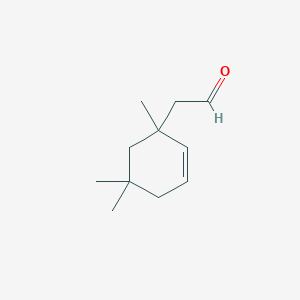
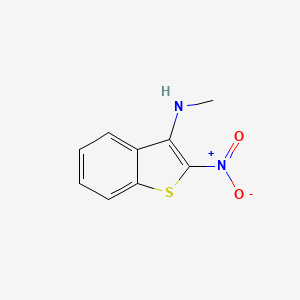
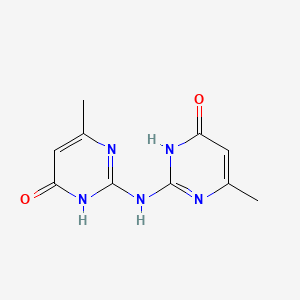
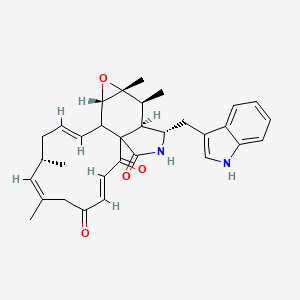
![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)
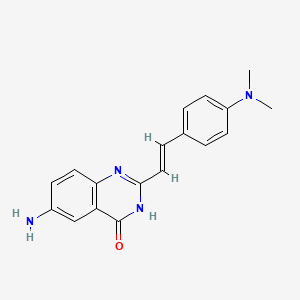
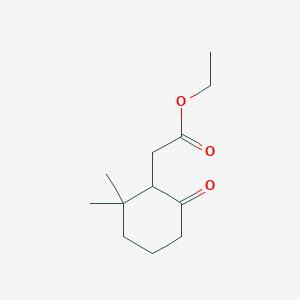
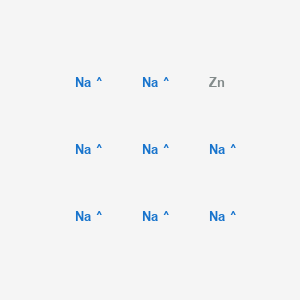
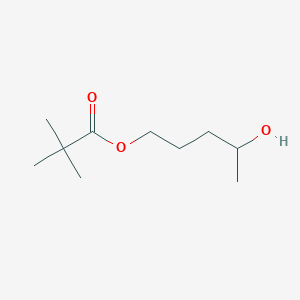
![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
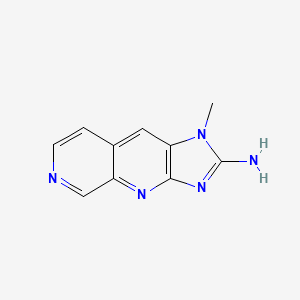
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
